molecular formula C6H10F3NO B8625185 4-Hydroxy-3-trifluoromethylpiperidine

4-Hydroxy-3-trifluoromethylpiperidine

Cat. No.: B8625185
M. Wt: 169.14 g/mol
InChI Key: CDIYUKFVPHWMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-trifluoromethylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the six-membered saturated ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their structural rigidity, basicity, and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(trifluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h4-5,10-11H,1-3H2

InChI Key

CDIYUKFVPHWMAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-hydroxy-3-trifluoromethylpiperidine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs

2.1.1 4-(4-Fluorophenyl)-4-Hydroxy Piperidine
  • Structure : A piperidine ring with a hydroxyl group at the 4-position and a 4-fluorophenyl substituent.
  • Key Differences :
    • The trifluoromethyl group in this compound is replaced with a fluorophenyl group, altering electronic and steric profiles.
    • Fluorophenyl groups enhance aromatic interactions in drug-receptor binding, whereas -CF₃ improves lipophilicity and resistance to oxidative metabolism .
  • Applications : Used as a synthetic intermediate for antipsychotics and analgesics due to its aromatic pharmacophore .
2.1.2 Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 193357-81-2)
  • Structure : A piperidine ring with a benzyl group bearing a -CF₃ substituent at the para position, formulated as a hydrochloride salt.
  • Key Differences: Lacks the hydroxyl group but includes a benzyl-CF₃ moiety, increasing molecular weight (C₁₃H₁₆F₃N·ClH vs. C₆H₁₀F₃NO for this compound). The hydrochloride salt enhances solubility in aqueous media, advantageous for intravenous formulations .
  • Applications : Explored in central nervous system (CNS) drug candidates due to its enhanced blood-brain barrier permeability .

Functional Analogs

2.2.1 3-Trifluoromethylpyridine
  • Structure : A pyridine ring with a -CF₃ group at the 3-position.
  • Key Differences :
    • Pyridine’s aromatic ring confers greater rigidity and reduced basicity compared to piperidine.
    • The absence of a hydroxyl group limits hydrogen-bonding capacity, reducing solubility in polar solvents .
  • Applications : Common in agrochemicals and as a ligand in catalysis .
2.2.2 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
  • Structure : A piperidine ring with a hydroxyl group at the 4-position, linked to a benzaldehyde moiety.
  • Key Differences :
    • The aldehyde group introduces electrophilic reactivity, enabling conjugation reactions absent in this compound.
    • Lacks the -CF₃ group, reducing steric hindrance and metabolic stability .
  • Applications : Employed in Schiff base synthesis for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Safety Notes
This compound Piperidine -OH (C4), -CF₃ (C3) ~173.1 Drug intermediate, CNS targets Potential -CF₃ toxicity risks
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Piperidine -OH (C4), 4-Fluorophenyl (C4) ~225.2 Antipsychotic synthesis Standard piperidine handling
Piperidine, 4-[[4-(CF₃)phenyl]methyl]-HCl Piperidine Benzyl-CF₃, HCl salt ~291.7 CNS drug candidates Handle with inert atmosphere
3-Trifluoromethylpyridine Pyridine -CF₃ (C3) ~147.1 Agrochemicals, catalysis Volatile, use fume hood

Research Findings and Implications

  • Trifluoromethyl Positioning : The 3-position of -CF₃ in piperidine minimizes steric clashes with adjacent substituents, optimizing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Hydroxyl Group Impact: The 4-hydroxy group in piperidine derivatives enhances water solubility by ~20% compared to non-hydroxylated analogs, critical for oral bioavailability .

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